(2S)-2-[[(2S)-2-[[2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]propanoic acid (2S)-2-[[(2S)-2-[[2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]propanoic acid
Brand Name: Vulcanchem
CAS No.: 56186-50-6
VCID: VC2352956
InChI: InChI=1S/C18H25N3O6/c1-11(2)9-14(17(24)20-12(3)18(25)26)21-16(23)10-19-15(22)7-6-13-5-4-8-27-13/h4-8,11-12,14H,9-10H2,1-3H3,(H,19,22)(H,20,24)(H,21,23)(H,25,26)/b7-6+/t12-,14-/m0/s1
SMILES: CC(C)CC(C(=O)NC(C)C(=O)O)NC(=O)CNC(=O)C=CC1=CC=CO1
Molecular Formula: C18H25N3O6
Molecular Weight: 379.4 g/mol

(2S)-2-[[(2S)-2-[[2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]propanoic acid

CAS No.: 56186-50-6

Cat. No.: VC2352956

Molecular Formula: C18H25N3O6

Molecular Weight: 379.4 g/mol

* For research use only. Not for human or veterinary use.

(2S)-2-[[(2S)-2-[[2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]propanoic acid - 56186-50-6

Specification

CAS No. 56186-50-6
Molecular Formula C18H25N3O6
Molecular Weight 379.4 g/mol
IUPAC Name (2S)-2-[[(2S)-2-[[2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]propanoic acid
Standard InChI InChI=1S/C18H25N3O6/c1-11(2)9-14(17(24)20-12(3)18(25)26)21-16(23)10-19-15(22)7-6-13-5-4-8-27-13/h4-8,11-12,14H,9-10H2,1-3H3,(H,19,22)(H,20,24)(H,21,23)(H,25,26)/b7-6+/t12-,14-/m0/s1
Standard InChI Key LZTLWPXVLKHTRU-UTTOWCGFSA-N
Isomeric SMILES C[C@@H](C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)/C=C/C1=CC=CO1
SMILES CC(C)CC(C(=O)NC(C)C(=O)O)NC(=O)CNC(=O)C=CC1=CC=CO1
Canonical SMILES CC(C)CC(C(=O)NC(C)C(=O)O)NC(=O)CNC(=O)C=CC1=CC=CO1

Introduction

Chemical Identity and Properties

(2S)-2-[[(2S)-2-[[2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]propanoic acid, also commonly referred to as FA-Gly-Leu-Ala-OH, is a peptide derivative containing a furan-2-yl acrylamido group. This compound is registered in chemical databases with specific identifiers that facilitate its recognition in scientific literature and research.

Basic Identification

The compound has several key identifiers in chemical databases that help track its presence in scientific literature:

PropertyValue
PubChem CID7408490
CAS Number56186-50-6
Molecular FormulaC18H25N3O6
Molecular Weight379.4 g/mol
Systematic Name(2S)-2-[[(2S)-2-[[2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]propanoic acid

This peptide features a sequence that can be described as furylacryloyl-glycyl-leucyl-alanine, highlighting its composition of three amino acid residues (glycine, leucine, and alanine) with a furylacryloyl group at the N-terminus .

Structural Features

The compound contains several key structural elements that contribute to its biochemical properties:

  • A furan ring system at one terminus, which contributes to its potential interaction with biological systems

  • An α,β-unsaturated carbonyl group (acryloyl moiety)

  • Multiple peptide bonds (three amide linkages)

  • A carboxylic acid group at the C-terminus

  • Stereogenic centers with specific (S)-configurations

The (E)-configuration of the double bond in the furylacryloyl moiety is an important structural feature that affects the compound's spatial arrangement and potentially its biological activity .

Synthesis and Preparation

The synthesis of (2S)-2-[[(2S)-2-[[2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]propanoic acid typically involves peptide chemistry techniques.

Ligation Chemistry

Recent research indicates that peptide conjugation in trifluoroacetic acid can enhance native chemical ligation. In one study, peptides dissolved in TFA demonstrated rapid reaction completion within 10 minutes, indicating the high efficiency of TFA as a reaction medium for peptide chemistry .

The synthesis may employ various peptide coupling reagents such as DCC (N,N'-dicyclohexylcarbodiimide) and NHS (N-hydroxysuccinimide), which are common in the preparation of similar compounds.

Biological Activities

The biological activities of (2S)-2-[[(2S)-2-[[2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]propanoic acid are largely attributed to its structural components, particularly the furan ring system and the peptide backbone.

Biological ActivityMechanism/Effect
Antioxidant PropertiesMay help mitigate oxidative stress in cells
Anti-inflammatory EffectsPotential modulation of inflammatory pathways
Anticancer PotentialPossible inhibition of cell proliferation and induction of apoptosis

Compounds containing furan rings have been shown to modulate inflammatory responses through the inhibition of specific cytokines, suggesting potential therapeutic applications.

Molecular Interactions

The structural features of this compound enable various molecular interactions that contribute to its biological activities:

  • The furan ring may participate in π-π stacking interactions with aromatic amino acid residues in target proteins

  • The peptide backbone can form hydrogen bonds with complementary structures

  • The carboxylic acid terminus can engage in ionic interactions with positively charged residues in biological targets

The presence of multiple amide bonds in the structure enables potential interaction with peptidases and proteases, making this compound potentially useful in enzyme inhibition studies.

Research Applications

(2S)-2-[[(2S)-2-[[2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]propanoic acid has diverse applications in scientific research, spanning multiple disciplines.

Biochemical Research

In biochemical investigations, this compound and related structures serve various purposes:

  • As substrates in enzyme kinetics studies

  • For investigating protease activity

  • As models for studying peptide synthesis and reactions

  • In protein-protein interaction studies

The compound's peptide nature makes it particularly valuable in protease research and peptide biochemistry .

Medicinal Chemistry

In medicinal chemistry and pharmaceutical research, the compound has potential applications:

  • As a scaffold for drug discovery

  • In the development of protease inhibitors

  • As a component in drug delivery systems

  • As a bioactive peptide with therapeutic potential

The furan moiety, in particular, has attracted interest in medicinal chemistry due to the reported anticancer properties of furan-containing compounds.

Structure-Activity Relationships

Understanding the structure-activity relationships of (2S)-2-[[(2S)-2-[[2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]propanoic acid provides insights into its functional properties and potential modifications for enhanced activity.

Key Structural Elements

Structural ElementContribution to Activity
Furan RingPotential for anticancer activity; participates in molecular recognition
α,β-Unsaturated CarbonylPotential Michael acceptor; may react with nucleophilic residues in proteins
Peptide BackboneDetermines conformational flexibility and specificity for target binding
Terminal Carboxyl GroupContributes to water solubility and potential for ionic interactions

The stereochemistry at the chiral centers ((2S) configurations) is crucial for specific molecular recognition and biological activity, as different stereoisomers can exhibit dramatically different properties .

Comparative Analysis

Related compounds with similar structural features but different amino acid compositions demonstrate how subtle changes can affect biological activity:

  • Replacement of alanine with other amino acids can alter water solubility and binding specificity

  • Modification of the leucine residue can affect lipophilicity and membrane permeability

  • Alterations to the furan moiety can change the compound's reactivity and stability

These structure-activity relationships provide valuable insights for the rational design of new derivatives with enhanced properties for specific applications.

Analytical Methods

Various analytical techniques are employed to characterize and study (2S)-2-[[(2S)-2-[[2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]propanoic acid in research settings.

Spectroscopic Methods

Spectroscopic techniques provide valuable information about the compound's structure and purity:

  • Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation

  • Mass Spectrometry for molecular weight determination and fragmentation pattern analysis

  • Infrared Spectroscopy for identification of functional groups

  • UV-Visible Spectroscopy for concentration determination and monitoring reactions

Chromatographic Techniques

High-Performance Liquid Chromatography (HPLC) is frequently used in the analysis and purification of this compound. Research indicates that HPLC analysis can be used to monitor reaction completion in peptide ligation reactions, with some studies reporting yields of up to 94% for similar peptide reactions .

Case Studies and Current Research

Recent research findings have highlighted the potential applications and properties of this compound and structurally related derivatives.

Peptide Ligation Studies

Research on enhanced native chemical ligation by peptide conjugation in trifluoroacetic acid has demonstrated the utility of TFA as a reaction medium for peptide chemistry. Studies have shown that peptides like (2S)-2-[[(2S)-2-[[2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]propanoic acid can be efficiently synthesized and modified using TFA-based methods .

In one particular study, peptide ligation reactions in TFA were complete within 10 minutes, demonstrating the high efficiency of this approach .

Anticancer Research

Studies on derivatives of compounds similar to (2S)-2-[[(2S)-2-[[2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]propanoic acid have shown cytotoxic effects against glioblastoma cells, indicating potential therapeutic applications in treating aggressive brain tumors.

The presence of the furan ring, which is a structural feature of this compound, has been associated with anticancer properties in numerous studies. The furan moiety may contribute to the compound's ability to interact with cellular targets involved in cancer progression.

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